molecular formula C20H14Cl2N2O B3839789 N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

Cat. No.: B3839789
M. Wt: 369.2 g/mol
InChI Key: HZBPKXFLPRFWRC-YDZHTSKRSA-N
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Description

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-[1,1'-biphenyl]-4-carbohydrazide is a carbohydrazide derivative characterized by a biphenyl core and a 2,4-dichlorophenyl-substituted imine group. The (E)-configuration of the imine bond (C=N) is critical for its structural stability and intermolecular interactions. This compound belongs to the hydrazide class, which is widely studied for applications in medicinal chemistry, material science, and catalysis due to their ability to form hydrogen bonds and coordinate with metal ions .

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-18-11-10-17(19(22)12-18)13-23-24-20(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,24,25)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBPKXFLPRFWRC-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves the condensation reaction between biphenyl-4-carbohydrazide and 2,4-dichlorobenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s molecular targets and pathways are still under investigation, but its ability to chelate metal ions is a key aspect of its biological activity .

Comparison with Similar Compounds

N'-Formyl-[1,1'-biphenyl]-4-carbohydrazide (Compound 5k)

  • Structure : Shares the biphenyl carbohydrazide backbone but replaces the 2,4-dichlorophenyl group with a formyl moiety.
  • Synthesis : Synthesized via room-temperature reaction of [1,1'-biphenyl]-4-carbohydrazide with phenylsilane, yielding mixed isomers (66% yield) .
  • Key Differences : The formyl group introduces polarity, enhancing solubility in polar solvents compared to the hydrophobic dichlorophenyl group in the target compound.

2-(4-Biphenylyloxy)-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide

  • Structure : Features an acetohydrazide core (CH₃CONHNH₂) instead of carbohydrazide, with a 4-hydroxy-3-methoxyphenyl substituent.
  • The methoxy and hydroxyl groups enable stronger hydrogen bonding, as seen in crystallographic studies .

Substituent Modifications

N′-[(E)-(4-Methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide

  • Structure : Incorporates a piperidine ring and a 4-methylphenyl sulfonyl group, diverging from the biphenyl core.
  • Biological Relevance : The sulfonyl group enhances metabolic stability, while the piperidine ring may improve blood-brain barrier penetration, making it relevant in CNS drug development .

(E)-N'-((1-Hydroxynaphthalen-2-yl)methylene)-[1,1'-biphenyl]-4-carbohydrazide

  • Structure : Replaces the dichlorophenyl group with a hydroxynaphthyl moiety.

Functional Group Comparisons

N′-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide

  • Structure : Substitutes the biphenyl core with a thiophene ring and uses a 4-fluorophenyl group.
  • Research Findings : The thiophene ring introduces electron-rich characteristics, altering redox behavior in electrochemical studies. Fluorine substitution enhances bioavailability due to improved membrane permeability .

4-Amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide

  • Structure: Contains a pyranone ring instead of biphenyl, with an amino group at the benzohydrazide position.
  • Synthesis: Refluxed in methanol with sodium bicarbonate catalyst, yielding crystalline products. The pyranone ring contributes to chelation capabilities with transition metals .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₂₀H₁₄Cl₂N₂O 381.25 Dichlorophenyl, imine High hydrophobicity
N′-Formyl-[1,1'-biphenyl]-4-carbohydrazide C₁₄H₁₂N₂O₂ 240.26 Formyl, carbohydrazide Enhanced polarity
N′-[(E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide C₁₂H₁₀FN₃OS 271.29 Thiophene, fluorine Electron-rich, redox-active

Biological Activity

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-[1,1'-biphenyl]-4-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H12Cl2N4OC_{14}H_{12}Cl_2N_4O. Its structure includes a biphenyl moiety linked to a carbohydrazide group and a dichlorophenyl substituent, which is believed to enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Several studies have reported cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory effects on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells.
  • Antimicrobial Properties : The compound has demonstrated efficacy against a variety of microbial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : It has been noted for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Anticancer Studies

A recent study evaluated the compound's cytotoxicity across multiple cancer cell lines. The results are summarized in Table 1 below:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.3Induction of apoptosis
CaCo-220.5Inhibition of COX enzymes
MCF-7 (Breast)18.7Cell cycle arrest

Table 1: Cytotoxicity of this compound against cancer cell lines.

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are detailed in Table 2.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Table 2: Antimicrobial activity of this compound.

Case Studies

A notable case study involved the administration of the compound in a murine model of tumor growth. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.